molecular formula C17H16ClN3O2S B320908 4-chloro-N-{[2-(3-phenylpropanoyl)hydrazino]carbothioyl}benzamide

4-chloro-N-{[2-(3-phenylpropanoyl)hydrazino]carbothioyl}benzamide

Cat. No.: B320908
M. Wt: 361.8 g/mol
InChI Key: UWVBEALNNHEDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

  • Pharmacological Applications :

    • The compound is part of a class of chemicals that have been evaluated for their potential pharmacological applications. For instance, the benzamide derivative tiapride has been studied for its selective dopamine D2-receptor antagonist properties and potential therapeutic use in treating geriatric agitation (Steele, Faulds, & Sorkin, 1993).
    • Another benzamide derivative, zonisamide, has been documented for its activity in various animal models of epilepsy and has shown potential as an antiepileptic drug (Peters & Sorkin, 1993).
  • Biochemical Research :

    • Benzamides have been studied for their biochemical properties and interactions. For instance, the biochemistry and safety of acrylamide, a compound related to benzamides, have been extensively reviewed, highlighting its potential environmental and health impacts (Friedman, 2003).
    • The structural and chemical properties of benzene-1,3,5-tricarboxamide, a related compound, have been studied, revealing its importance in supramolecular chemistry and various scientific applications (Cantekin, de Greef, & Palmans, 2012).
  • Potential Environmental Applications :

    • The application of non-oxidizing biocides, including benzamide derivatives, has been reviewed to prevent biofouling in reverse osmosis polyamide membrane systems, highlighting their potential role in sustainable water supply (Da-Silva-Correa et al., 2022).
  • Synthetic and Organic Chemistry :

    • Benzamide derivatives have been extensively studied in the context of synthetic organic chemistry, with a focus on developing new chemical synthesis methods and understanding their reaction mechanisms (Kondo & Murakami, 2001).

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

4-chloro-N-[(3-phenylpropanoylamino)carbamothioyl]benzamide

InChI

InChI=1S/C17H16ClN3O2S/c18-14-9-7-13(8-10-14)16(23)19-17(24)21-20-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,20,22)(H2,19,21,23,24)

InChI Key

UWVBEALNNHEDTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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